Cas no 607714-59-0 ((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)

(3E)-3-(Benzyloxy)imino-2-methylpropanoic acid is a specialized organic compound featuring a benzyl-protected oxime group and a carboxylic acid functionality. Its structural design, incorporating both an imine and an acid moiety, makes it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles, peptidomimetics, and other bioactive molecules. The (E)-configuration of the oxime ensures stereochemical stability, while the benzyloxy group offers selective deprotection opportunities. This compound is valued for its compatibility with a range of reaction conditions, including nucleophilic substitutions and condensations. Its high purity and well-defined reactivity profile make it suitable for pharmaceutical and agrochemical research applications requiring precise molecular modifications.
(3E)-3-(benzyloxy)imino-2-methylpropanoic acid structure
607714-59-0 structure
商品名:(3E)-3-(benzyloxy)imino-2-methylpropanoic acid
CAS番号:607714-59-0
MF:C11H13NO3
メガワット:207.226
CID:4063095
PubChem ID:133619829

(3E)-3-(benzyloxy)imino-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 2-methyl-3-[(phenylmethoxy)imino]-
    • (3E)-3-(benzyloxy)imino-2-methylpropanoic acid
    • 607714-59-0
    • EN300-1666384
    • (3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
    • インチ: InChI=1S/C11H13NO3/c1-9(11(13)14)7-12-15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14)/b12-7+
    • InChIKey: ISHIWTONRNXNJD-KPKJPENVSA-N

計算された属性

  • せいみつぶんしりょう: 207.08954328Da
  • どういたいしつりょう: 207.08954328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

(3E)-3-(benzyloxy)imino-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1666384-0.25g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
0.25g
$672.0 2023-06-04
Enamine
EN300-1666384-2.5g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
2.5g
$2660.0 2023-06-04
Enamine
EN300-1666384-500mg
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
500mg
$1058.0 2023-09-21
Enamine
EN300-1666384-1000mg
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
1000mg
$1357.0 2023-09-21
Enamine
EN300-1666384-100mg
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
100mg
$470.0 2023-09-21
Enamine
EN300-1666384-0.5g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
0.5g
$1058.0 2023-06-04
Enamine
EN300-1666384-0.1g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
0.1g
$470.0 2023-06-04
Enamine
EN300-1666384-5.0g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
5g
$3935.0 2023-06-04
Enamine
EN300-1666384-10.0g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
10g
$5837.0 2023-06-04
Enamine
EN300-1666384-1.0g
(3E)-3-[(benzyloxy)imino]-2-methylpropanoic acid
607714-59-0
1g
$1357.0 2023-06-04

(3E)-3-(benzyloxy)imino-2-methylpropanoic acid 関連文献

(3E)-3-(benzyloxy)imino-2-methylpropanoic acidに関する追加情報

Introduction to (3E)-3-(benzyloxy)imino-2-methylpropanoic acid (CAS No. 607714-59-0)

(3E)-3-(benzyloxy)imino-2-methylpropanoic acid, with the CAS number 607714-59-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ether group and an imino functionality, making it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of (3E)-3-(benzyloxy)imino-2-methylpropanoic acid consists of a propanoic acid backbone with a substituted benzyl ether and an imine group. The presence of these functional groups imparts specific chemical and biological properties that are of interest to researchers. The benzyl ether moiety, for instance, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Meanwhile, the imine group can participate in various chemical reactions, such as nucleophilic addition and condensation, which are crucial for the synthesis of more complex molecules.

Recent studies have explored the potential of (3E)-3-(benzyloxy)imino-2-methylpropanoic acid in the context of drug discovery and development. One notable area of research is its use as a building block for the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved stability and pharmacokinetic properties. The unique structure of (3E)-3-(benzyloxy)imino-2-methylpropanoic acid makes it an attractive candidate for this purpose, as it can be readily incorporated into peptidomimetic frameworks to enhance their biological activity.

In addition to its role in peptidomimetic synthesis, (3E)-3-(benzyloxy)imino-2-methylpropanoic acid has been investigated for its potential therapeutic applications. For example, preliminary studies have shown that derivatives of this compound exhibit anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. By targeting specific inflammatory pathways, compounds derived from (3E)-3-(benzyloxy)imino-2-methylpropanoic acid could offer new therapeutic options for these conditions.

The synthetic route to (3E)-3-(benzyloxy)imino-2-methylpropanoic acid involves several well-established organic reactions. Typically, the synthesis begins with the formation of a benzyl ether derivative from a suitable starting material, followed by the introduction of the imine functionality through condensation with an appropriate amine. The final step involves the conversion to the carboxylic acid form, often achieved through hydrolysis or other methods. The overall synthetic process is highly versatile and can be adapted to produce various derivatives with different substituents, further expanding the potential applications of this compound.

From a pharmacological perspective, the properties of (3E)-3-(benzyloxy)imino-2-methylpropanoic acid have been studied using both in vitro and in vivo models. In vitro assays have demonstrated that this compound can interact with specific protein targets involved in inflammatory pathways, suggesting its potential as a lead compound for drug development. In vivo studies have also shown promising results, with some derivatives exhibiting significant anti-inflammatory effects in animal models without notable toxicity.

The future prospects for (3E)-3-(benzyloxy)imino-2-methylpropanoic acid are promising. Ongoing research aims to optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for clinical trials and eventual commercialization.

In conclusion, (3E)-3-(benzyloxy)imino-2-methylpropanoic acid (CAS No. 607714-59-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents, particularly in areas such as anti-inflammatory drug discovery. As research continues to advance, it is likely that this compound will play an increasingly important role in the field of drug development.

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